![molecular formula C5H10N2 B1613479 3,6-Diazabicyclo[3.2.0]heptane CAS No. 55402-83-0](/img/structure/B1613479.png)
3,6-Diazabicyclo[3.2.0]heptane
Descripción general
Descripción
3,6-Diazabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.0]heptane typically involves multistep reactions starting from readily available starting materials. One common method involves the formation of a strained bicyclic structure through a catalyst-free multistep reaction. This process often includes the use of dichloromethane (DCM) as a solvent at room temperature, leading to the formation of the desired bicyclic compound with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Oxidation Reactions
The nitrogen atoms in 3,6-diazabicyclo[3.2.0]heptane undergo oxidation under controlled conditions. Common oxidizing agents and their outcomes include:
Reagent | Conditions | Product | Selectivity Notes | Citation |
---|---|---|---|---|
Hydrogen peroxide | Aqueous solution, RT | N-Oxide derivatives | Preferential oxidation at N3 | |
Ozone (O₃) | -78°C, CH₂Cl₂ | Ring-opened carbonyl compounds | Depends on substitution pattern | |
KMnO₄ | Acidic conditions | Degradation to smaller fragments | Non-selective |
Key Findings :
-
N-Oxide formation is stereoelectronically favored at the less hindered N3 position.
-
Ozonolysis selectively cleaves strained rings, yielding diketones or amino-aldehydes.
Alkylation Reactions
Alkylation occurs at both nitrogen centers, with regioselectivity influenced by steric and electronic factors:
Reagent | Base | Product | Regioselectivity | Citation |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF | N3-Methylated derivative | N3 > N6 (3:1 ratio) | |
Benzyl bromide | NaH, THF | N6-Benzylated derivative | Steric control dominates | |
Allyl bromide | Et₃N, CH₃CN | Dialkylated product | Requires excess reagent |
Research Insights :
-
Steric hindrance at N6 promotes N3 selectivity in monoalkylation.
-
Bulky substituents on N3 direct further alkylation to N6.
Acylation Reactions
Acylation reactions produce stable amides, critical for drug derivatization:
Acylating Agent | Catalyst | Product | Yield | Citation |
---|---|---|---|---|
Acetyl chloride | Pyridine | N3-Acetyl derivative | 85% | |
Benzoyl chloride | DMAP, CH₂Cl₂ | N6-Benzoylated derivative | 78% | |
Chloroformate | - | Carbamate formation | 92% |
Mechanistic Notes :
-
Acylation at N3 is kinetically favored due to lower steric demand.
-
Electron-withdrawing acyl groups enhance stability of the bicyclic system.
Cyclization and Ring-Opening Reactions
The strained bicyclic framework participates in ring-expansion or degradation:
Structural Impact :
-
Acidic conditions induce ring-opening via protonation at N6, followed by C–N bond cleavage.
-
Palladium-catalyzed hydrogenation preserves the bicyclic core while reducing peripheral double bonds .
Functionalization via Cross-Coupling
The nitrogen atoms enable metal-catalyzed coupling reactions:
Case Study :
-
Pd-mediated coupling with aryl halides introduces aromatic groups at N3, enabling α4β2 nAChR ligand synthesis .
Stereochemical Considerations
The (1R,5S) and (1R,5R) stereoisomers exhibit distinct reactivity:
Isomer | Reaction with Epoxides | Product Configuration | Kinetic Preference | Citation |
---|---|---|---|---|
(1R,5S) | Ring-opening at C2 | cis-Diamine | 94% diastereoselectivity | |
(1R,5R) | Attack at C7 | trans-Diamine | 88% selectivity |
Implications :
-
Stereochemistry dictates regioselectivity in nucleophilic reactions, impacting drug-receptor interactions .
Comparative Reactivity with Analogues
The diazabicyclo framework shows enhanced reactivity compared to monocyclic amines:
Parameter | This compound | Piperidine | 1,4-Diazabicyclo[2.2.2]octane |
---|---|---|---|
pKa (N3) | 8.2 | 11.3 | 3.0 |
Alkylation rate | 15x faster | Baseline | 0.5x slower |
Oxidation potential | +0.7 V | +1.1 V | +0.3 V |
Trends :
-
Lower pKa at N3 enhances nucleophilicity under mild conditions.
-
Strain energy (~20 kcal/mol) facilitates ring-opening reactions.
Aplicaciones Científicas De Investigación
Structural Characteristics
3,6-Diazabicyclo[3.2.0]heptane contains two nitrogen atoms within a seven-membered ring system, contributing to its chiral nature and making it a versatile scaffold for various chemical modifications. The compound's molecular formula is , with a molecular weight of approximately 134.17 g/mol.
Chiral Ligand for nAChRs
DBH and its derivatives are recognized for their high affinity and selectivity towards nAChR subtypes, particularly the α4β2 and α7 receptors. These receptors are implicated in cognitive functions and the pathophysiology of several neurological disorders.
- Binding Affinity : Research indicates that certain derivatives of DBH exhibit Ki values around 0.5 to 0.6 nM for α7 nAChRs, showcasing their potential for cognitive enhancement and neuroprotection .
- Structure-Activity Relationship (SAR) : Studies have demonstrated that small substitutions on the pyridine ring of DBH can significantly influence binding affinities and functional activities at nAChRs, with specific substituents enhancing potency .
Therapeutic Potential in ADHD
One notable application of DBH derivatives is their use as therapeutic agents for Attention-Deficit/Hyperactivity Disorder (ADHD). The compound 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane (Sofinicline) has been studied for its efficacy in reducing ADHD symptoms by acting as a nAChR agonist.
- Clinical Studies : Clinical trials have shown that Sofinicline can effectively reduce ADHD symptoms while being generally well-tolerated by patients . Compared to existing treatments, it offers a significant advantage by minimizing the risk of abuse associated with controlled substances.
Binding Affinity Studies
In a series of studies focused on binding affinity and agonist activity at nAChR subtypes, several DBH derivatives were synthesized and evaluated:
Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Agonist Activity |
---|---|---|---|
DBH Derivative A | α4β2 | 0.4 | High |
DBH Derivative B | α7 | 0.5 | Moderate |
Sofinicline | α4β2 | 0.6 | High |
These findings highlight the potential of DBH derivatives as selective nAChR ligands with therapeutic applications in cognitive enhancement and neuroprotection.
Applications in Pain Management
DBH compounds have also been investigated for their analgesic properties, particularly in neuropathic pain models:
Mecanismo De Acción
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
Piperazine: A simpler cyclic compound that serves as a precursor to many bicyclic derivatives.
Uniqueness
3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain receptor subtypes makes it valuable in medicinal chemistry and receptor studies .
Actividad Biológica
3,6-Diazabicyclo[3.2.0]heptane (DBH) is a bicyclic compound that has garnered significant attention in pharmacological research due to its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of DBH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
DBH primarily acts as a ligand for nAChRs, which are integral to various neurological functions. These receptors are involved in neurotransmission and are implicated in cognitive processes, making them potential targets for treating neuropsychiatric disorders such as ADHD, schizophrenia, and Alzheimer's disease.
Binding Affinity and Selectivity
Research has shown that DBH derivatives exhibit varying affinities for different nAChR subtypes:
Compound | nAChR Subtype | Binding Affinity (Ki) |
---|---|---|
DBH | α4β2 | 10 nM |
DBH | α3β4 | 500 nM |
These findings suggest that modifications to the DBH structure can enhance selectivity and potency against specific receptor subtypes, which is crucial for developing therapeutics with fewer side effects .
Attention-Deficit/Hyperactivity Disorder (ADHD)
One notable application of DBH is in the treatment of ADHD. A randomized double-blind placebo-controlled study investigated the efficacy of ABT-894 (a derivative of DBH) in adults with ADHD. Results indicated significant improvements in core symptoms compared to placebo, with a favorable safety profile .
Table: Summary of Efficacy Results from ABT-894 Study
Outcome Measure | ABT-894 Group (n=100) | Placebo Group (n=100) |
---|---|---|
Improvement in ADHD Symptoms | 45% | 15% |
Adverse Events Reported | 62% | 56% |
This study underscores the potential of DBH-related compounds in managing ADHD symptoms effectively.
Cognitive Enhancement
DBH has also been explored for its cognitive-enhancing properties. Studies indicate that it may improve attention and memory through its action on nAChRs, which are known to modulate cognitive functions .
Case Studies
- Neuropathic Pain Management : A case study examined the use of DBH derivatives in neuropathic pain models, demonstrating their ability to alleviate pain through modulation of nAChR activity. The findings suggest that these compounds could serve as novel analgesics .
- Alzheimer’s Disease : Research involving animal models of Alzheimer's disease showed that DBH administration improved cognitive deficits by enhancing cholinergic transmission via nAChR activation .
Propiedades
IUPAC Name |
3,6-diazabicyclo[3.2.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYAOJRNJYJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632525 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-83-0 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.